molecular formula C9H10N2O B8153990 2-[(Oxan-4-yl)methylidene]propanedinitrile

2-[(Oxan-4-yl)methylidene]propanedinitrile

Cat. No.: B8153990
M. Wt: 162.19 g/mol
InChI Key: STHJCLVQVTYIGA-UHFFFAOYSA-N
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Description

2-[(Oxan-4-yl)methylidene]propanedinitrile is an organic compound with a unique structure that includes an oxane ring and a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxan-4-yl)methylidene]propanedinitrile typically involves the reaction of oxane derivatives with malononitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(Oxan-4-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane ring or nitrile groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-[(Oxan-4-yl)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Oxan-4-yl)methylidene]propanedinitrile involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[Hydroxy(4-phenoxyphenyl)methylidene]propanedinitrile: This compound has a similar structure but includes a hydroxy and phenoxy group, which may impart different chemical and biological properties.

    2-[Methoxy(4-phenoxyphenyl)methylidene]propanedinitrile:

Uniqueness

2-[(Oxan-4-yl)methylidene]propanedinitrile is unique due to the presence of the oxane ring, which can impart specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(oxan-4-ylmethylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-6-9(7-11)5-8-1-3-12-4-2-8/h5,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHJCLVQVTYIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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